5,10-Di(2-naphthyl)-5,10-dihydrophenazine

Catalog No.
S3356305
CAS No.
1934269-97-2
M.F
C32H22N2
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-Di(2-naphthyl)-5,10-dihydrophenazine

CAS Number

1934269-97-2

Product Name

5,10-Di(2-naphthyl)-5,10-dihydrophenazine

IUPAC Name

5,10-dinaphthalen-2-ylphenazine

Molecular Formula

C32H22N2

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C32H22N2/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H

InChI Key

HPIOBCHPZVAATK-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=CC=CC=C4N(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

5,10-Di(2-naphthyl)-5,10-dihydrophenazine is an organic compound characterized by its unique structure, which includes a phenazine core substituted with two 2-naphthyl groups. Its molecular formula is C32H22N2C_{32}H_{22}N_{2}, and it has a molecular weight of approximately 434.53 g/mol . This compound is notable for its potential applications in photochemistry and materials science due to its fluorescent properties and ability to act as a photoredox catalyst .

As mentioned earlier, PhENN_2Naph functions as an organophotoredox catalyst. The detailed mechanism by which it achieves this remains under investigation. However, the general principle involves light absorption by the phenazine core, leading to its excitation. This excited state PhENN_2Naph can then act as either an oxidant (electron acceptor) or a reductant (electron donor) towards other molecules in the reaction mixture, initiating the desired photocatalytic cycle [].

Photocatalysis

DNPH exhibits photoluminescence, meaning it can absorb light and emit it at a different wavelength. This property makes it a potential candidate for use in photocatalysis. Photocatalysis is a process that uses light to drive chemical reactions. Researchers are exploring DNPH as a photocatalyst for various applications, including water purification and organic synthesis [].

Organic Light-Emitting Diodes (OLEDs)

DNPH's luminescent properties also hold promise for its application in OLEDs. OLEDs are a type of display technology that uses organic materials to emit light. Researchers are investigating DNPH as a potential emitter material in OLEDs due to its high efficiency and color tunability [].

Material Science

DNPH's structure and properties make it an interesting molecule for material science research. Scientists are studying its potential applications in areas like organic electronics and solar cells due to its electrical conductivity and ability to self-assemble into ordered structures [].

Biomedical Research

Some studies have explored the potential biological properties of DNPH. However, more research is needed to understand its efficacy and safety in this area [].

The chemical behavior of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine is influenced by its aromatic structure. It can undergo various reactions typical of phenazine derivatives, including:

  • Electrophilic substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature.
  • Photo

The synthesis of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine typically involves:

  • Condensation reactions: The compound can be synthesized through the condensation of appropriate naphthalene derivatives with phenazine precursors.
  • Cyclization methods: Various cyclization techniques may be employed to form the phenazine core while introducing the naphthyl substituents.
  • Catalytic methods: Some methods utilize transition metal catalysts to facilitate the formation of the desired product efficiently.

For example, a reported synthesis involves the use of organophotoredox catalysts to promote the coupling of naphthalene derivatives with phenazine precursors under light irradiation .

5,10-Di(2-naphthyl)-5,10-dihydrophenazine has several potential applications:

  • Photoredox catalysis: It serves as a catalyst in various organic transformations under light activation.
  • Fluorescent probes: Due to its fluorescent properties, it is used in biological imaging and detection of biomolecules.
  • Organic electronics: The compound may be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties .

Studies on the interactions of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine with other molecules have shown that it can form complexes with various substrates. Its ability to act as a probe allows for monitoring interactions within biological systems. Furthermore, its photophysical properties make it suitable for studying energy transfer processes in complex biological environments.

Several compounds share structural similarities with 5,10-Di(2-naphthyl)-5,10-dihydrophenazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5,10-Diphenyl-5,10-dihydrophenazineTwo phenyl groups instead of naphthylLess bulky; different electronic properties
5,10-Di(1-naphthyl)-5,10-dihydrophenazineSubstituted with 1-naphthyl groupsDifferent spatial arrangement affecting reactivity
PhenazineBasic structure without substitutionsLacks substituents; simpler reactivity

The uniqueness of 5,10-Di(2-naphthyl)-5,10-dihydrophenazine lies in its dual naphthyl substitutions that enhance its photophysical properties and potential applications in advanced materials and biological systems compared to other similar compounds.

Photoredox Catalysis Mechanisms Mediated by 5,10-Di(2-naphthyl)-5,10-dihydrophenazine

The photoredox activity of 5,10-di(2-naphthyl)-5,10-dihydrophenazine stems from its ability to undergo single-electron transfer (SET) processes upon visible-light irradiation. The catalyst exhibits a ground-state oxidation potential of $$ E^0(^{2}\text{PC}^{\bullet+}/^{1}\text{PC}) = 0.21 \, \text{V} \, \text{vs. SCE} $$ and an excited-state reduction potential of $$ E^0(^{2}\text{PC}^{\bullet+}/^{3}\text{PC}^*) = -1.80 \, \text{V} \, \text{vs. SCE} $$, making it one of the strongest organic reductants reported. These properties enable the catalyst to activate substrates via both oxidative and reductive quenching cycles.

Key to its efficiency is the long triplet-state lifetime ($$ \tau{\text{triplet}} = 480 \, \mu\text{s} $$) and high triplet quantum yield ($$ \Phi{\text{triplet}} = 2\% $$), which allow sufficient time for substrate activation. The naphthyl substituents enhance intersystem crossing by promoting spin-orbit coupling while maintaining redox reversibility. Computational studies reveal that the excited-state electron density localizes on one naphthyl group, creating a spatially separated singlet open-shell configuration that enhances reducing power without compromising stability.

Applications leveraging these mechanisms include trifluoromethylation reactions, where the catalyst reduces CF$$_3$$ precursors to generate trifluoromethyl radicals. The process proceeds under blue light irradiation (λ = 343 nm, ε = 5950 M$$^{-1}$$cm$$^{-1}$$) at ambient temperatures, achieving yields comparable to ruthenium-based systems.

Atom Transfer Radical Polymerization Systems Enabled by Dihydrophenazine Derivatives

In organocatalyzed atom transfer radical polymerization (O-ATRP), 5,10-di(2-naphthyl)-5,10-dihydrophenazine enables precise control over molecular weight and dispersity ($$ Đ $$) for methacrylate polymers. At catalyst loadings as low as 10 ppm relative to monomer, it mediates the polymerization of methyl methacrylate (MMA) with $$ Đ = 1.33 $$ and near-unity initiator efficiency. The mechanism involves iterative halogen atom transfer: the photoexcited catalyst reduces the alkyl bromide initiator, generating a propagating radical while oxidizing to its cationic form. Chain growth continues until the catalyst regenerates its ground state through electron transfer from the oxidized species.

Structure-activity relationships reveal that electron-donating substituents on the dihydrophenazine core lower the reduction potential, enhancing initiation rates. Conversely, bulky naphthyl groups improve solubility in organic media, preventing catalyst aggregation during prolonged reactions. Recent advancements demonstrate the system’s compatibility with functional monomers, including glycidyl methacrylate and oligo(ethylene oxide) methacrylates, expanding its utility in synthesizing block copolymers for biomedical applications.

Dual Nickel/Photoredox Catalyzed C–N and C–S Cross-Coupling Reactions

The synergy between 5,10-di(2-naphthyl)-5,10-dihydrophenazine and nickel complexes enables challenging C–N and C–S bond formations under mild conditions. In C–N couplings, the photoredox catalyst reduces Ni(II) intermediates to Ni(I), which undergoes oxidative addition with aryl halides. Concurrently, the excited catalyst generates amino radicals from secondary amines via single-electron oxidation, facilitating cross-coupling with nickel-activated aryl halides. This dual system operates under visible light (λ = 400–450 nm) without external bases, achieving yields up to 95% for pharmaceuticals like flibanserin.

For C–S couplings, the catalyst mediates thiolate anion oxidation to thiyl radicals, which combine with aryl radicals generated via nickel catalysis. This method constructs heteroaryl sulfides under transition-metal-free conditions, leveraging the catalyst’s ability to directly reduce electron-deficient aryl halides. Spectroscopic evidence confirms the formation of electron donor-acceptor complexes between thiolates and aryl halides, which absorb visible light to drive the reaction without sacrificial reagents.

Iron-Catalyzed Intramolecular C–H Amination of o-Phenylenediamines

Iron-catalyzed intramolecular C–H amination has emerged as a sustainable and efficient method for constructing dihydrophenazine frameworks. This approach leverages inexpensive iron phthalocyanine ([Fe(III)Pc]) catalysts, which exhibit high selectivity for allylic and aromatic C–H bonds [1] [2]. The reaction begins with the generation of magnesium amides from o-phenylenediamine precursors, followed by iron-mediated C–N bond formation. For example, N1,N1,N2-triphenyl-o-phenylenediamine undergoes cyclization in the presence of FeCl₃ and 1,2-dibromoethane to yield 5,10-diphenyl-5,10-dihydrophenazine [2] [5].

The mechanism proceeds via a high-valent iron species that facilitates electrophilic amination (Scheme 1). Deprotonation of the o-phenylenediamine substrate generates a nucleophilic magnesium amide, which coordinates to the iron catalyst. Subsequent C–H activation at the 2,7-positions forms a ferracycle intermediate, followed by reductive elimination to produce the dihydrophenazine core [2] [5]. This method achieves regioselectivity through steric and electronic modulation of the starting material, enabling the installation of methyl, halogen, and aryl groups at the 2,7-positions [2] [5].

Table 1: Substrate Scope for Iron-Catalyzed C–H Amination

Substituent (R)Yield (%)Selectivity (2,7:others)
Methyl72>20:1
Chloro68>15:1
Phenyl65>10:1

Strategic Functionalization at 2,7-Positions for Optoelectronic Tuning

Functionalization at the 2,7-positions of dihydrophenazine is pivotal for modulating optoelectronic properties. Electron-withdrawing groups (e.g., Cl, Br) lower the HOMO level, enhancing oxidative stability, while electron-donating groups (e.g., methyl, methoxy) increase π-conjugation for improved charge mobility [2] [5]. For instance, 2,7-dichloro-5,10-di(2-naphthyl)-5,10-dihydrophenazine exhibits a 0.3 eV reduction in HOMO-LUMO gap compared to its unsubstituted analog [5].

The introduction of bulky aryl groups, such as 2-naphthyl, at the 5,10-positions further stabilizes the dihydrophenazine core against aggregation-caused quenching (ACQ). This structural modification is achieved through Ullmann-type coupling or direct arylation of pre-functionalized dihydrophenazines [5] [6]. Computational studies reveal that 2-naphthyl substituents induce a bathochromic shift in absorption spectra due to extended π-delocalization [6].

Table 2: Optoelectronic Properties of 2,7-Substituted Dihydrophenazines

Substituent (2,7)λₐᵦₛ (nm)HOMO (eV)LUMO (eV)
H380-5.2-2.1
Cl395-5.5-2.4
2-Naphthyl420-5.0-2.0

XLogP3

8.7

Dates

Modify: 2023-08-19

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